

Introduction: Understanding the Context of 4-Methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-2(5H)-furanone

Cat. No.: B1585297

[Get Quote](#)

4-Methyl-2(5H)-furanone (CAS No. 6124-79-4) is a member of the butenolide class of organic compounds, characterized by a furanone ring structure.^{[1][2]} While it has been identified in natural sources like tobacco, its primary relevance is as a chemical intermediate and a substance used for research and development purposes.^{[3][4]} Its structural similarity to other furanones, some of which are used as flavoring agents and others which are known mutagens, places it in a category of compounds requiring careful toxicological evaluation.^{[5][6]}

This guide provides a comprehensive overview of the known toxicological profile of **4-Methyl-2(5H)-furanone**. Acknowledging the significant gaps in publicly available data for this specific molecule, this document also pioneers a predictive toxicological framework. By leveraging structure-activity relationships from related furanone analogs and outlining a robust, tiered testing strategy, we provide researchers and drug development professionals with the necessary insights to manage risks and guide future research.

Physicochemical Properties and Identification

A thorough understanding of a compound's physicochemical properties is the foundation of its toxicological assessment, influencing its absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Source
CAS Number	6124-79-4	[2] [4]
Molecular Formula	C ₅ H ₆ O ₂	[2] [4]
Molecular Weight	98.10 g/mol	[4]
IUPAC Name	4-methyl-2(5H)-furanone	[2]
Synonyms	4-Methyl-5H-furan-2-one, 4-Hydroxy-3-methyl-2-butenoic Acid γ-Lactone	[2] [7]
Appearance	Colorless to Almost Colorless Clear Liquid	
Boiling Point	203.7°C at 760 mmHg	[8]
Density	1.185 g/cm ³	[8]
Solubility	Soluble in water, alcohols, and ether solvents.	[3] [5]

Hazard Identification and Regulatory Standing

Safety Data Sheets (SDS) provide the most direct, albeit preliminary, toxicological information based on standardized classification systems like the Globally Harmonized System (GHS).

GHS Hazard Classification: Based on available SDS, **4-Methyl-2(5H)-furanone** is classified as:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[\[7\]](#)[\[8\]](#)
- Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[\[7\]](#)
- Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[\[7\]](#)
- Skin Irritation (Category 2): Causes skin irritation.[\[7\]](#)[\[8\]](#)
- Eye Irritation (Category 2/2A): Causes serious eye irritation.[\[7\]](#)[\[8\]](#)

- Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[7][8]

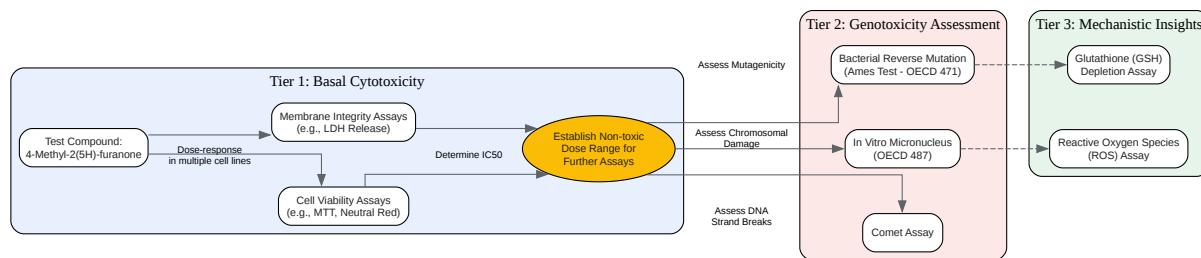
These classifications mandate specific precautionary measures in a laboratory setting, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and respiratory protection, and handling only in well-ventilated areas.[7][8][9]

Occupational Exposure Limits: Currently, there are no established occupational exposure limit values (e.g., PEL, TLV) for **4-Methyl-2(5H)-furanone**, underscoring the need for a conservative approach to handling and exposure mitigation.[7][8]

Predictive Toxicology and a Proposed Assessment Strategy

Given the absence of extensive empirical data, a predictive approach based on chemical structure is essential. The α,β -unsaturated lactone moiety in **4-Methyl-2(5H)-furanone** is a known structural alert, specifically as a Michael acceptor. This functional group can react covalently with biological nucleophiles, such as cysteine residues in proteins and amino groups in DNA, which is a common mechanism for toxicity and sensitization.

Insights from Structurally Related Analogs


The toxicity of other furanones provides critical context, demonstrating the potential biological activity of this chemical class. It is crucial to note that these are distinct molecules, and their data cannot be directly extrapolated but serve to inform a hypothesis-driven testing strategy.

- 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): A potent mutagen and carcinogen found as a byproduct of water chlorination.[10][11] Studies show it is a multi-organ carcinogen in rats even at low, non-toxic doses and is genotoxic in vitro.[10][12]
- Hydroxyfuranones (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone): Naturally occurring compounds in food that have shown DNA-breaking activity and mutagenicity in vitro laboratory tests.[13]

The high toxicity of halogenated analogs like MX highlights how substitutions on the furanone ring can dramatically influence biological activity.[14]

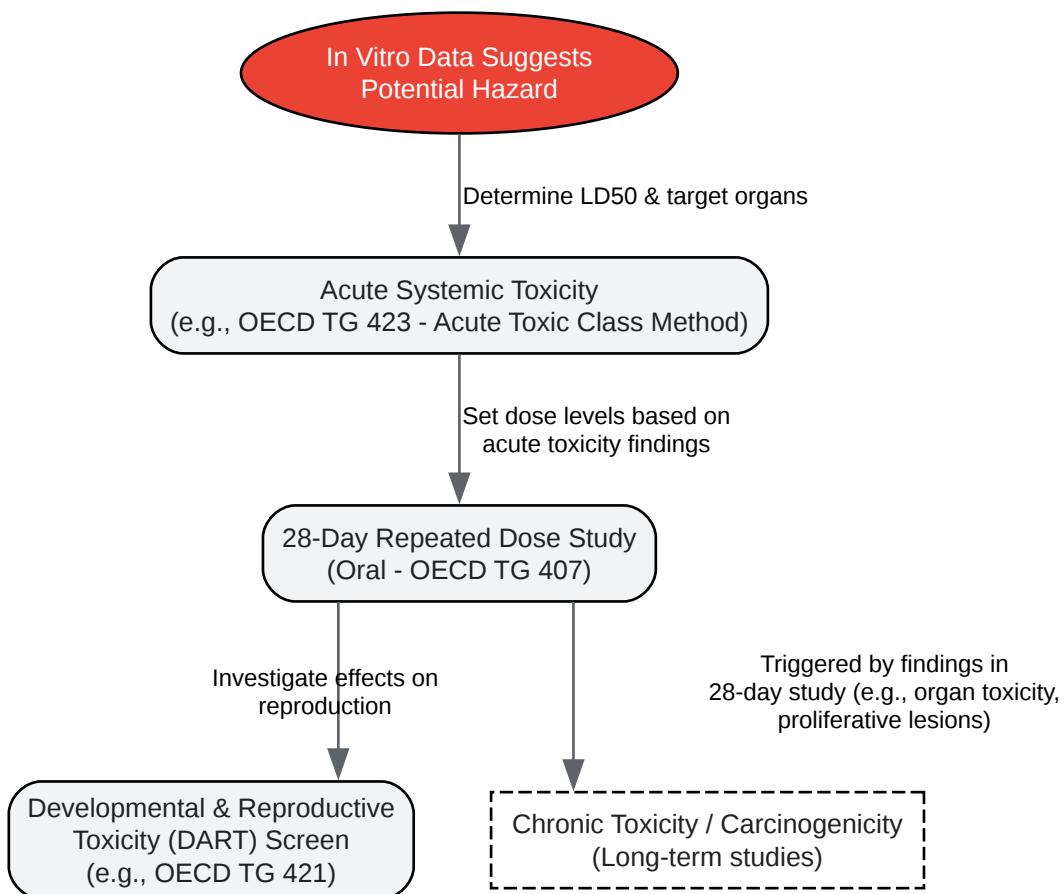
Proposed In Vitro Toxicological Workflow

A tiered, logical workflow is necessary to build a toxicological profile from the ground up. The causality behind this experimental sequence is to first establish basal cytotoxicity, then investigate specific mechanisms of toxicity like genotoxicity, and finally explore pathways of cellular damage.

[Click to download full resolution via product page](#)

Caption: Proposed in vitro workflow for toxicological assessment.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (Adapted from OECD TG 471)


- Strains: Utilize multiple strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitutions).
- Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites of the test compound are mutagenic.

- Procedure: a. Prepare a dilution series of **4-Methyl-2(5H)-furanone** in a suitable solvent (e.g., DMSO). b. In a test tube, combine the bacterial culture, the test compound dilution (or control), and either S9 mix or a buffer. c. After a brief pre-incubation, add molten top agar and pour the mixture onto minimal glucose agar plates. d. Incubate plates at 37°C for 48-72 hours.
- Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in revertants, typically a doubling or more over the negative control, indicates a positive (mutagenic) result.

Self-Validation Insight: The inclusion of both positive and negative controls is non-negotiable. A positive control (e.g., sodium azide for TA1535) validates that the bacterial strain is responsive, while the solvent control ensures the vehicle is not causing mutations. The S9 activation system must also be validated with a known pro-mutagen (e.g., 2-aminoanthracene).

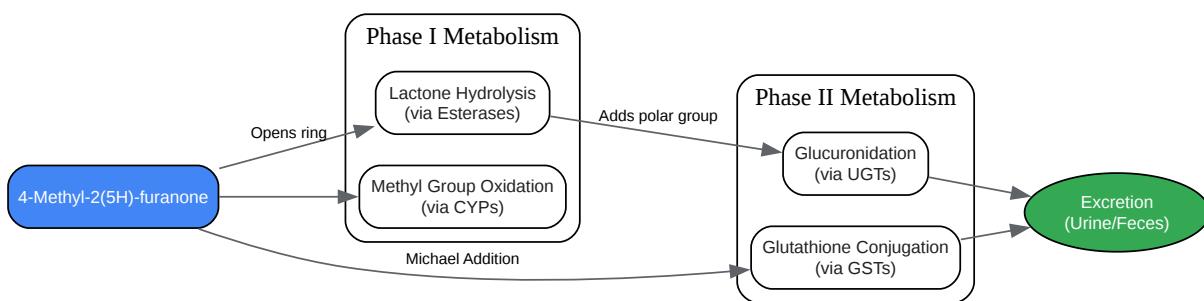
Proposed In Vivo Assessment Strategy

Should in vitro results indicate a potential for significant toxicity, a tiered in vivo strategy is warranted. The principle is to use acute studies to set dose ranges for more complex, repeated-dose studies.

[Click to download full resolution via product page](#)

Caption: Tiered in vivo testing strategy for **4-Methyl-2(5H)-furanone**.

Experimental Protocol: 28-Day Repeated Dose Toxicity Study (Adapted from OECD TG 407)


- Animal Model: Use a standard rodent model, such as the Wistar or Sprague-Dawley rat. Use both sexes (e.g., 5-10 animals per sex per group).
- Dose Administration: Based on acute toxicity data, select at least three dose levels (low, mid, high) and a vehicle control group. Administer **4-Methyl-2(5H)-furanone** daily for 28 days, typically via oral gavage.
- In-life Observations: Conduct daily clinical observations for signs of toxicity. Record body weight and food consumption weekly.
- Terminal Procedures: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.

- Pathology: Conduct a full necropsy on all animals. Weigh key organs (liver, kidneys, spleen, etc.). Preserve organs and any gross lesions in formalin for histopathological examination by a certified veterinary pathologist.
- Endpoint Analysis: The key outcomes are the identification of target organs for toxicity and the determination of a No-Observed-Adverse-Effect Level (NOAEL), which is critical for risk assessment.

Causality Insight: The 28-day study is a cornerstone of systemic toxicity assessment. It is designed to reveal adverse effects from repeated exposure that may not be evident in an acute study. The comprehensive pathological examination is crucial for identifying subtle, organ-specific toxicities that can inform the need for longer-term carcinogenicity studies.

Predicted Metabolic Pathways

While no specific metabolic studies for **4-Methyl-2(5H)-furanone** exist, its structure allows for the prediction of several plausible metabolic pathways.

[Click to download full resolution via product page](#)

Caption: Hypothetical metabolic pathways for **4-Methyl-2(5H)-furanone**.

- Phase I Metabolism:
 - Lactone Hydrolysis: The ester bond in the furanone ring is susceptible to hydrolysis by carboxylesterases, opening the ring to form the corresponding γ -hydroxy carboxylic acid.

This is often a major detoxification pathway for lactones.

- Oxidation: The methyl group could undergo oxidation mediated by Cytochrome P450 (CYP) enzymes to form a primary alcohol, which could be further oxidized to an aldehyde and a carboxylic acid.
- Phase II Metabolism:
 - Glutathione (GSH) Conjugation: The α,β -unsaturated carbonyl system makes the parent compound a substrate for Michael addition with glutathione, catalyzed by glutathione S-transferases (GSTs). This is a critical detoxification pathway, but significant depletion of cellular GSH can lead to oxidative stress and toxicity.
 - Glucuronidation/Sulfation: If Phase I metabolism generates hydroxyl groups, these can be conjugated with glucuronic acid (via UGTs) or sulfate (via SULTs) to form highly water-soluble metabolites that are readily excreted.

Conclusion and Risk Assessment Summary

The toxicological profile of **4-Methyl-2(5H)-furanone** is currently incomplete. The primary established information, derived from GHS classifications, identifies it as an acute toxin (oral, dermal, inhalation) and a skin, eye, and respiratory irritant.[7][8]

The significant data gaps in genotoxicity, repeated-dose systemic toxicity, and reproductive/developmental toxicity prevent a comprehensive risk assessment. However, the presence of an α,β -unsaturated lactone structural alert, combined with the known toxicity of related furanone compounds, suggests a potential for more severe hazards.

Therefore, for researchers, scientists, and drug development professionals, a cautious approach is mandated. Strict adherence to safety protocols is essential. For any application beyond small-scale, controlled laboratory use, the toxicological testing strategies outlined in this guide should be considered the minimum requirement to establish a scientifically robust safety profile. Without such data, the potential for long-term health effects remains unknown and unquantified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-METHYL-2(5H)-FURANONE | 6124-79-4 [chemicalbook.com]
- 2. 4-Methyl-5H-furan-2-one [webbook.nist.gov]
- 3. 4-methyl-2(5H)-furanone, 6124-79-4 [thegoodsentscompany.com]
- 4. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Understanding the Context of 4-Methyl-2(5H)-furanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585297#toxicological-profile-of-4-methyl-2-5h-furanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com